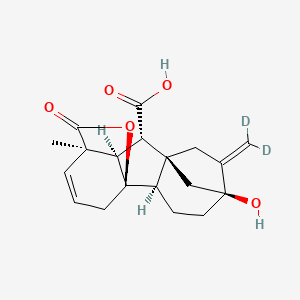
(Methylene-d2)gibberellin A5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylene-d2)gibberellin A5 is an isotopic analog of gibberellin A5, a plant hormone that plays a crucial role in regulating various aspects of plant growth and development. Gibberellins, including gibberellin A5, are diterpenoid acids that promote stem elongation, seed germination, and other growth processes in plants . The incorporation of deuterium atoms in this compound makes it a valuable tool for studying the metabolic pathways and mechanisms of action of gibberellins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylene-d2)gibberellin A5 typically involves the incorporation of deuterium atoms into the gibberellin A5 molecule. One common method is the hydrogenation of gibberellin A5 methyl ester with deuterium gas, followed by removal of the epoxide oxygen and hydrolysis . This process ensures the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound is generally carried out using biotechnological approaches. Gibberellin A5 can be produced biotechnologically from gibberellic acid (gibberellin A3) through microbial fermentation . The deuterium labeling is then achieved through chemical synthesis, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylene-d2)gibberellin A5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful for studying the metabolic pathways of gibberellins.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, providing insights into its chemical properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the structure-activity relationships and metabolic pathways of gibberellins .
Applications De Recherche Scientifique
(Methylene-d2)gibberellin A5 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (Methylene-d2)gibberellin A5 involves its interaction with specific receptors and signaling pathways in plants. Gibberellins bind to their receptors, triggering a cascade of events that lead to the activation of transcription factors and the expression of genes involved in growth and development . The incorporation of deuterium atoms allows researchers to trace the metabolic fate of the compound and understand its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gibberellin A1: Another gibberellin with similar growth-promoting effects but differs in its chemical structure and specific activity.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its strong growth-promoting effects, but lacks the deuterium labeling present in (Methylene-d2)gibberellin A5.
Gibberellin A4: Similar in structure to gibberellin A5 but with different functional groups, leading to variations in its biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for studying the metabolic pathways and mechanisms of action of gibberellins. This isotopic labeling allows for precise tracking of the compound in biological systems, providing insights that are not possible with non-labeled gibberellins .
Propriétés
Formule moléculaire |
C19H22O5 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
Clé InChI |
ZOWHLBOPCIHIHW-PUFBYSOGSA-N |
SMILES isomérique |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC=C[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |
SMILES canonique |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



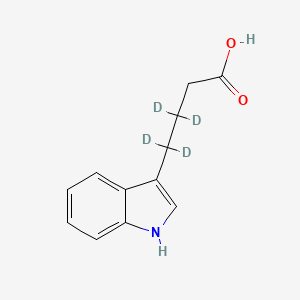

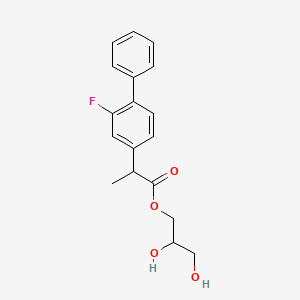
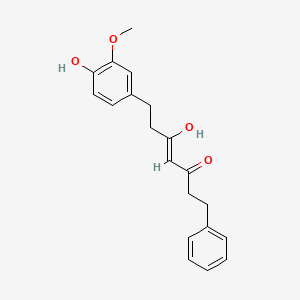
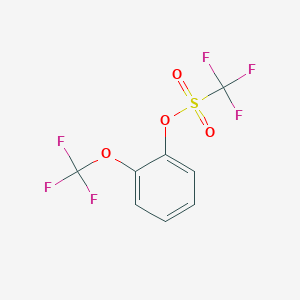
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

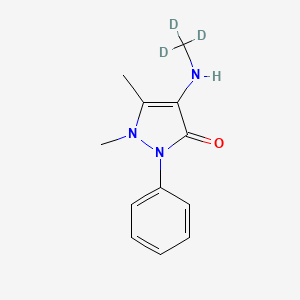
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
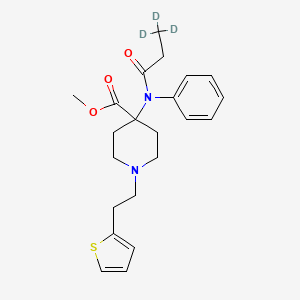

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
